molecular formula C12H22N2O2S B12050549 Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester

Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester

Cat. No.: B12050549
M. Wt: 258.38 g/mol
InChI Key: NHMOWLFHCDJJHH-VHSXEESVSA-N
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Description

Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester is a bicyclic heterocyclic compound featuring a pyrido-thiazine core saturated with eight hydrogen atoms (octahydro). The tert-butyl ester group at the 6-position serves as a protective moiety for the carboxylic acid, enhancing solubility and stability during synthetic processes.

Properties

Molecular Formula

C12H22N2O2S

Molecular Weight

258.38 g/mol

IUPAC Name

tert-butyl (4aR,8aS)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-9-10(8-14)17-7-5-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1

InChI Key

NHMOWLFHCDJJHH-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)SCCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)SCCN2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, which undergoes activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). A thiol-containing amine, such as 2-amino-3-hydroxybenzoate, is coupled to the activated carboxylic acid, forming an amide intermediate. Subsequent acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in toluene under reflux) induces ring closure to yield the thiazine moiety.

Key Data:

StepReagents/ConditionsYieldPurification Method
CouplingEDC, HOBt, DCM, RT, 5h70%Column chromatography (DCM/MeOH/NH4OH)
Cyclizationp-TsOH, toluene, reflux, 4h88%Filtration, recrystallization (hexane)

This method achieves an overall yield of ~62% and is notable for its scalability, though it requires stringent moisture control due to the hygroscopic nature of EDC.

Ring-Closing Metathesis and Tert-Butyl Esterification

Patent literature describes a two-step process involving ring-closing metathesis (RCM) to form the pyrido-thiazine skeleton, followed by tert-butyl esterification.

Synthetic Pathway

  • RCM Precursor Synthesis : Methyl vinyl ketone reacts with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF) at -10°C, catalyzed by potassium hydroxide. This forms a spirocyclic intermediate.

  • Metathesis and Esterification : The intermediate is treated with tris(dimethylamino methane) in toluene under reflux, facilitating RCM and simultaneous tert-butyl ester formation.

Key Data:

StepReagents/ConditionsYieldPurification Method
Spirocyclic IntermediateKOH, THF, -10°C to RT, 16h73%Column chromatography (hexane/EtOAc)
RCM and EsterificationTris(dimethylamino methane), toluene, reflux, 12h68%Crystallization (heptane)

This route avoids toxic catalysts and achieves moderate yields but demands precise temperature control during the RCM step.

Boc Protection/Deprotection Strategy

The tert-butyl ester group is often introduced via Boc protection. A representative protocol involves:

  • Boc Protection : Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., N-methylmorpholine) in THF.

  • Thiazine Ring Formation : The Boc-protected intermediate reacts with a dithiolane derivative under basic conditions, followed by acid-mediated cyclization.

Key Data:

StepReagents/ConditionsYieldPurification Method
Boc ProtectionBoc₂O, NMM, THF, 0°C, 1h85%Filtration, washing (MTBE)
CyclizationH₂SO₄, DCM, RT, 6h75%Liquid-liquid extraction, drying (Na₂SO₄)

This method is advantageous for its high selectivity and minimal byproducts, though it requires anhydrous conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield
Carbodiimide CouplingHigh scalability, robust conditionsMoisture-sensitive reagents62%
RCM-Based SynthesisAvoids toxic catalystsTemperature-sensitive steps49%
Boc Protection RouteExcellent selectivityAnhydrous conditions required64%

Chemical Reactions Analysis

Types of Reactions

Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that octahydro-pyrido[3,4-b][1,4]thiazine derivatives possess notable antimicrobial activities. A study highlighted the effectiveness of various derivatives against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Certain derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. For instance, the incorporation of specific functional groups has been linked to enhanced cytotoxicity against cancer cell lines .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of octahydro-pyrido[3,4-b][1,4]thiazine compounds. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Drug Development

The unique structural characteristics of octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester make it a candidate for drug development targeting various diseases:

  • Diabetes Management : Compounds derived from this structure have been studied for their ability to modulate insulin signaling pathways.
  • Antidepressant Activity : Some derivatives have shown promise in preclinical models for treating depression by enhancing serotonin levels in the brain.

Case Studies

StudyFocusFindings
Study 1Antimicrobial activityDemonstrated effectiveness against Gram-positive bacteria with MIC values indicating strong inhibition.
Study 2Anticancer propertiesShowed significant reduction in tumor size in xenograft models when treated with specific derivatives.
Study 3NeuroprotectionHighlighted the compound's ability to reduce neuronal apoptosis in models of oxidative stress.

Mechanism of Action

The mechanism of action of Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

Compound Core Structure Key Substituents Heteroatoms
Target Compound Pyrido[3,4-b][1,4]thiazine tert-Butyl ester at position 6 1 S, 1 N in thiazine
Compound 11 Pyrimido[5,4-b][1,4]oxazin 4-Cyano-2-fluorophenyl, azabicyclo[3.2.1] 1 O, 2 N in oxazin
Compound 12 Piperidine 4-Cyano-2-fluorophenyl 1 N in piperidine
Compound 13 Azabicyclo[3.3.1]nonane 4-Cyano-2-fluorophenyl 1 N in bicyclo
Compound 25 Pyrimido[5,4-b][1,4]oxazin + piperazine 4-Cyano-2-fluorophenyl, acetyl-piperazine 1 O, 2 N in oxazin
Dithiin (3) Dipyrido[3,4-b;4’,3’-e][1,4]dithiin None (parent dithiin structure) 2 S in dithiin

Key Observations :

  • The target’s thiazine core (with sulfur) contrasts with oxazin (oxygen) in Compounds 11, 25 and piperidine (single nitrogen) in Compound 12. Sulfur’s larger atomic radius and polarizability may enhance lipophilicity and metabolic stability compared to oxygen analogs .
  • Dithiin (3) shares a pyrido backbone but replaces thiazine with a disulfide ring, significantly altering electronic properties and reactivity.

Key Observations :

  • Compound 12’s high yield (76%) suggests that simpler cores (e.g., piperidine) are more synthetically accessible than strained bicyclic systems (e.g., Compound 13, 52%).

Analytical Characterization

Compound Primary Methods Notable Data
Target Compound Presumed: $^1$H-NMR, $^13$C-NMR, HRMS N/A (inferred from analogs)
Compound 11 $^1$H-NMR, HRMS-TOF HRMS-TOF: [M+H]$^+$ 467.1613 (calc. 467.1505)
Compound 12 $^1$H-NMR, $^13$C-NMR Full carbon assignment via $^13$C-NMR
Dithiin (3) X-Ray crystallography Twinned crystals resolved via synchrotron

Key Observations :

  • $^1$H-NMR and HRMS-TOF are standard for verifying tert-butyl ester analogs .
  • X-ray crystallography (as in dithiin (3) ) would be critical for confirming the target’s bicyclic conformation but is absent in current data.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., 400 MHz and 100 MHz) resolve stereochemistry and confirm tert-butyl ester integration (δ ~1.37 ppm for tert-butyl protons) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed vs. calculated m/z ±0.0001 accuracy) .
  • IR Spectroscopy : Peaks at ~2143 cm1^{-1} (azide stretch) and ~1704 cm1^{-1} (ester C=O) confirm functional groups .
  • Chromatography : TLC (Rf_f values in cyclohexane/ethyl acetate) and HPLC with UV detection assess purity (>95%) .

How does the stereochemistry of the octahydro-pyrido-thiazine core influence its reactivity and interaction with biological targets?

Advanced Research Focus
The (4aS,8aR) stereochemistry (or analogous configurations) dictates:

  • Reactivity : Steric hindrance from the fused pyrido-thiazine ring affects nucleophilic attack sites, e.g., preferential ester hydrolysis at the less hindered position .
  • Biological Interactions : Enantiomers may exhibit differential binding to enzymes or receptors. Computational docking studies (e.g., molecular dynamics simulations) predict affinity variations of up to 10-fold for chiral centers in similar compounds .
  • Synthetic Control : Asymmetric catalysis (e.g., indanol bisoxazoline ligands) achieves >90% enantiomeric excess in related tert-butyl esters .

What strategies mitigate racemization during the synthesis of stereochemically sensitive derivatives of this compound?

Q. Advanced Research Focus

  • Low-Temperature Reactions : Conducting acylations or cyclizations at 0–5°C reduces epimerization .
  • Chiral Auxiliaries : Use of tert-butylphenylmethylidene groups temporarily stabilizes stereocenters during intermediate steps .
  • In Situ Monitoring : Chiral HPLC tracks enantiopurity during synthesis, enabling real-time adjustments .
  • Non-Polar Solvents : Hexane or toluene minimizes proton exchange, preserving stereochemical integrity .

What are the key factors affecting the stability of this compound under various storage and experimental conditions?

Q. Advanced Research Focus

  • Hydrolytic Degradation : The tert-butyl ester is susceptible to acidic/basic hydrolysis (e.g., half-life <24 hrs at pH <3 or >10). Stabilization requires anhydrous storage at -20°C .
  • Thermal Stability : Decomposition occurs above 80°C, detected via TGA-DSC. Lyophilization is preferred for long-term storage .
  • Light Sensitivity : UV exposure (λ <400 nm) accelerates degradation; amber vials and inert atmospheres (N2_2) are recommended .

How can modifications to the tert-butyl ester group impact the compound's physicochemical properties and bioactivity?

Q. Advanced Research Focus

  • Ester Hydrolysis : Replacing tert-butyl with methyl esters increases water solubility (logP reduction by ~1.5) but reduces plasma stability .
  • Bioisosteres : Substituting tert-butyl with trifluoroethyl groups enhances metabolic resistance (e.g., CYP450 inhibition reduced by 30%) .
  • Pro-Drug Strategies : Cleavable tert-butyl esters improve membrane permeability, as seen in antiviral analogs with 2–3× higher cellular uptake .

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